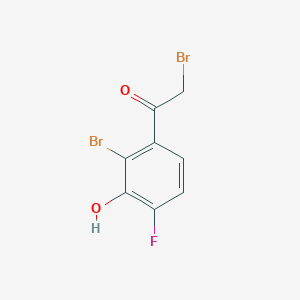
2'-Bromo-4'-fluoro-3'-hydroxyphenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide is an organic compound with the molecular formula C8H6BrFO2 It is a derivative of phenacyl bromide, characterized by the presence of bromine, fluorine, and hydroxyl groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide typically involves the bromination of 4’-fluoro-3’-hydroxyacetophenone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination .
Industrial Production Methods
Industrial production of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve high purity levels suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in methanol are commonly used.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Substituted phenacyl derivatives.
Oxidation: 2’-Bromo-4’-fluoro-3’-hydroxyacetophenone.
Reduction: 2’-Bromo-4’-fluoro-3’-hydroxyphenethyl alcohol.
Scientific Research Applications
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide involves its reactivity towards nucleophiles. The bromine atom acts as a leaving group, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various applications, including enzyme inhibition and protein labeling. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Phenacyl Bromide: Lacks the fluorine and hydroxyl groups, making it less reactive in certain applications.
4’-Fluoroacetophenone: Lacks the bromine and hydroxyl groups, limiting its reactivity towards nucleophiles.
2’-Bromo-4’-fluoroacetophenone: Lacks the hydroxyl group, reducing its potential for oxidation and reduction reactions.
Uniqueness
2’-Bromo-4’-fluoro-3’-hydroxyphenacyl bromide is unique due to the presence of bromine, fluorine, and hydroxyl groups, which confer a high degree of reactivity and versatility. This makes it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C8H5Br2FO2 |
|---|---|
Molecular Weight |
311.93 g/mol |
IUPAC Name |
2-bromo-1-(2-bromo-4-fluoro-3-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H5Br2FO2/c9-3-6(12)4-1-2-5(11)8(13)7(4)10/h1-2,13H,3H2 |
InChI Key |
CPIQZPCAZHDQMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)CBr)Br)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















